Estradiol 3-methyl ether

Descripción

Propiedades

IUPAC Name |

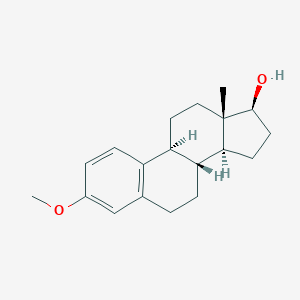

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAADVBNYHGIBP-GFEQUFNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313230 | |

| Record name | Estradiol 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035-77-4, 94535-16-7 | |

| Record name | Estradiol 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-trien-17-ol, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol 3-methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BQ383G656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Estradiol 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether, also known as 3-methoxyestradiol or 17β-estradiol 3-methyl ether, is a synthetic derivative of the natural estrogen, estradiol. This modification, the methylation of the hydroxyl group at the C3 position of the steroid nucleus, significantly alters its chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of Estradiol 3-methyl ether, including its physicochemical characteristics, spectral data, synthesis, and biological activities, with a focus on its interaction with cellular signaling pathways. The information is presented to support research, and drug discovery and development efforts.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₂ | [1][2] |

| Molecular Weight | 286.41 g/mol | [3][4] |

| CAS Number | 1035-77-4 | [1][2] |

| IUPAC Name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | [1][2] |

| Synonyms | 3-Methoxyestradiol, 3-O-Methyl estradiol, 17β-Estradiol 3-methyl ether, EDME, NSC-58851 | [1] |

| Melting Point | 120.00 °C | [4] |

| Boiling Point | 428.80 °C | [4] |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml) | [2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Interpretation |

| 286 | [M]+, Molecular ion |

| 186 | Fragment ion |

| 160 | Fragment ion |

Source: PubChem CID 246206[1]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (from the 17β-hydroxyl group) |

| ~2930 | C-H stretch (aliphatic) |

| ~1610, 1500 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~1040 | C-O stretch (secondary alcohol) |

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the selective methylation of the phenolic hydroxyl group at the C3 position of estradiol. A general experimental protocol is outlined below.

Method: Extractive Alkylation

This method involves the use of a phase-transfer catalyst to facilitate the methylation of the phenolic hydroxyl group.

Materials:

-

Estradiol

-

Methyl iodide (CH₃I)

-

Tetrahexylammonium (B1222370) hydroxide (B78521) (phase-transfer catalyst)

-

Sodium hydroxide (NaOH)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve Estradiol in an aqueous solution of sodium hydroxide.

-

Add a solution of tetrahexylammonium hydroxide in methylene chloride to the aqueous solution.

-

Add methyl iodide to the two-phase system.

-

Stir the mixture vigorously at room temperature to facilitate the transfer of the estradiol phenoxide ion into the organic phase where it reacts with methyl iodide.

-

After the reaction is complete (monitored by TLC or GC-MS), separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound via extractive alkylation.

Biological Activity and Signaling Pathways

This compound is recognized as a synthetic estrogen and has been investigated for its biological effects, notably its impact on microtubule dynamics.

Effect on Microtubule Networks

This compound has been shown to disrupt microtubule networks in V79 cells with an EC₅₀ of 9 μM and inhibit cell proliferation.[3] This effect is of interest to cancer research as microtubule-targeting agents are a major class of chemotherapy drugs. While the precise signaling pathway for this compound's effect on microtubules is not fully elucidated, it is informative to consider the well-studied pathways of the related endogenous metabolite, 2-methoxyestradiol (B1684026) (2ME2).

2ME2 is known to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in proliferating cells. Furthermore, the anti-angiogenic effects of 2ME2 are linked to its ability to downregulate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis. This downregulation is a downstream effect of microtubule disruption.

Hypothesized Signaling Pathway for Microtubule Disruption:

The following diagram illustrates a plausible signaling pathway for the anti-proliferative and anti-angiogenic effects of this compound, drawing parallels with the known mechanism of 2-methoxyestradiol.

Caption: Hypothesized signaling pathway of this compound's anti-proliferative effects.

Experimental Protocol: Microtubule Polymerization Assay

To experimentally verify the effect of this compound on microtubule dynamics, a cell-free tubulin polymerization assay can be employed.

Materials:

-

Lyophilized tubulin protein (e.g., from bovine brain)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

This compound stock solution in DMSO

-

DMSO (vehicle control)

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole (positive control for polymerization inhibition)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute lyophilized tubulin in cold general tubulin buffer to a final concentration of 1-2 mg/mL. Keep on ice.

-

Prepare serial dilutions of this compound in general tubulin buffer. Also prepare solutions for the vehicle control (DMSO) and positive controls (paclitaxel and nocodazole).

-

In a pre-chilled 96-well plate, add the tubulin solution to each well.

-

Add the test compounds (this compound dilutions), vehicle control, and positive controls to the respective wells.

-

Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37 °C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves. Compare the curves for this compound-treated samples to the controls to determine its effect on tubulin polymerization.

Experimental Workflow:

Caption: Workflow for a cell-free tubulin polymerization assay.

Conclusion

This compound presents a fascinating profile for researchers in medicinal chemistry and chemical biology. Its structural similarity to estradiol, combined with a distinct biological activity profile centered on microtubule disruption, makes it a valuable tool for studying cellular division and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of its core chemical properties and offers standardized protocols to facilitate further investigation into its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Estradiol 3-Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Estradiol (B170435) 3-methyl ether (E3ME), also known as 3-methoxyestradiol. E3ME is a synthetic estrogen and an endogenous metabolite of estradiol.[1][2] Its multifaceted mechanism of action, largely attributed to its metabolite 2-methoxyestradiol (B1684026) (2-ME2), involves antiproliferative, anti-angiogenic, and apoptotic effects, making it a compound of significant interest in cancer research.[1][2][3] This document details the molecular targets, signaling pathways, and cellular effects of E3ME and its active metabolites, supported by quantitative data and experimental methodologies.

Core Mechanisms of Action

The biological activities of Estradiol 3-methyl ether are primarily mediated through its metabolite, 2-methoxyestradiol (2-ME2). The core mechanisms can be categorized into three main areas: disruption of microtubule dynamics, inhibition of angiogenesis, and modulation of hypoxia-inducible factor-1α (HIF-1α).

A primary mechanism of action of E3ME's metabolite, 2-ME2, is the disruption of microtubule polymerization.[1] Unlike some other microtubule-targeting agents, 2-ME2 has been shown to inhibit microtubule assembly, leading to mitotic arrest and subsequent apoptosis.[4][5]

-

Molecular Interaction: 2-ME2 is believed to bind to the colchicine-binding site on tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[1][6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division.

-

Cellular Consequences: The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[6][7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

E3ME, through 2-ME2, exhibits potent anti-angiogenic properties by targeting endothelial cells, the building blocks of blood vessels.[3] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.

-

Inhibition of Endothelial Cell Proliferation and Migration: 2-ME2 directly inhibits the proliferation and migration of endothelial cells, key steps in the angiogenic process.

-

Induction of Apoptosis in Endothelial Cells: 2-ME2 has a direct apoptotic effect on endothelial cells, further contributing to its anti-angiogenic activity.[1]

HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia (low oxygen levels), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth and angiogenesis by upregulating the expression of genes such as vascular endothelial growth factor (VEGF).

-

Post-Transcriptional Downregulation: 2-ME2 has been shown to down-regulate HIF-1α at a post-transcriptional level, leading to decreased HIF-1α protein levels.[8]

-

Suppression of HIF-1α Target Genes: The inhibition of HIF-1α by 2-ME2 leads to the suppression of its downstream target genes, including VEGF, which is a potent inducer of angiogenesis.[8][9] This contributes significantly to the anti-angiogenic effects of 2-ME2.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its metabolite, 2-methoxyestradiol.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | V79 | Microtubule Disruption | EC50 | 9 µM | [10] |

| Estradiol | MCF-7 | Microtubule Disruption | EC50 | 81 µM | [11] |

| Estradiol | MDA-MB-231 | Microtubule Disruption | EC50 | 82 µM | [11] |

| Diethylstilbestrol | MCF-7 | Microtubule Disruption | EC50 | 48 µM | [11] |

| Diethylstilbestrol | MDA-MB-231 | Microtubule Disruption | EC50 | 50 µM | [11] |

| Estradiol dimer | Purified tubulin | Tubulin Assembly Inhibition | IC50 | 3.6 µM | [6] |

| Nocodazole | Purified tubulin | Tubulin Assembly Inhibition | IC50 | 1.5 µM | [6] |

Table 2: Antiproliferative Activity of 2-Methoxyestradiol (2-ME2) and its Analogs

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| 2-ME2 | MDA-MB-468 | Cell Proliferation (MTS) | IC50 (48h) | ~2-5 | [7] |

| 2-ME2 Analog 883 | 14 different tumor cell lines | Anti-proliferative | IC50 | 0.07-0.37 | [12] |

| 2-ME2 Analog 900 | 14 different tumor cell lines | Anti-proliferative | IC50 | 0.08-0.74 | [12] |

| 2-ME2 Analog 5171 | 14 different tumor cell lines | Anti-proliferative | IC50 | 0.73-5.64 | [12] |

| 2-ME2 | 14 different tumor cell lines | Anti-proliferative | IC50 | 0.23-2.20 | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.

Caption: Overview of this compound's mechanism of action.

Caption: Workflow for assessing antiproliferative effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

This protocol is based on the methodology described for observing the effects of estrogens on microtubule networks.[11]

-

Cell Culture: Culture human breast cancer cells (e.g., MCF-7 or MDA-MB-231) on glass coverslips in appropriate growth medium.

-

Treatment: Treat the cells with varying concentrations of this compound or estradiol (e.g., 10-100 µM) for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with a suitable fixative, such as cold methanol (B129727) or paraformaldehyde.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS).

-

Incubate with a primary antibody against β-tubulin.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Visualization: Wash the coverslips, mount them on glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize the microtubule network using a fluorescence microscope.

-

Analysis: Quantify the disruption of the microtubule network by assessing the percentage of cells showing depolymerized microtubules.

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.[7]

-

Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 2-ME2 from 0 to 20 µM). Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol is used to determine the effect of a compound on the protein levels of HIF-1α.[8]

-

Cell Culture and Treatment: Culture cells under normoxic or hypoxic conditions and treat with the test compound or vehicle.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).

-

Incubate with a primary antibody specific for HIF-1α.

-

Wash the membrane.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in HIF-1α expression.

Conclusion

This compound, primarily through its active metabolite 2-methoxyestradiol, exhibits a potent and multifaceted mechanism of action that makes it a compelling candidate for further investigation in oncology. Its ability to disrupt microtubule dynamics, inhibit angiogenesis, and downregulate the key transcription factor HIF-1α provides a strong rationale for its development as an anti-cancer therapeutic. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing molecule.

References

- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creativescripts.net [creativescripts.net]

- 3. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2-methoxyestradiol analogues with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxyestradiol-induced phosphorylation of Bcl-2: uncoupling from JNK/SAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estradiol dimer inhibits tubulin polymerization and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Microtubule disruption induced by estradiol in estrogen receptor-positive and -negative human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Guide to Estradiol 3-Methyl Ether and its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Estradiol (B170435) 3-methyl ether, a synthetic estrogen derivative. The following sections detail its various synonyms, key quantitative data from research, experimental protocols for its use and synthesis, and an exploration of its potential signaling pathways.

Nomenclature: Synonyms and Identifiers

Estradiol 3-methyl ether is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided below for clear identification and cross-referencing in research.

| Type | Identifier |

| Common Names | This compound, 3-Methoxyestradiol, 3-O-Methyl Estradiol, EDME |

| IUPAC Name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

| CAS Number | 1035-77-4 |

| Other Names | (17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol, 17β-Estradiol 3-Methyl Ether, 3-Methoxy-13β-methyl-1,3,5(10)-gonatrien-17β-ol, NSC 58851, β-Estradiol 3-methyl ether, 1,3,5(10)-Estratriene-3,17β-diol 3-methyl ether, 17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene |

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of this compound and its derivatives from various experimental studies.

Table 1: In Vitro Biological Activity

| Parameter | Cell Line | Value | Reference |

| EC50 for Microtubule Network Disruption | V79 | 9 μM | [1][2] |

| IC50 for Antiproliferative Activity | MDA-MB-231 | 12 μM | [3] |

| IC50 for Antiproliferative Activity | MCF-7 | 10-25 μM | [3] |

| IC50 for Antiproliferative Activity | Ishikawa | 12 μM | [3] |

Table 2: Effects on Cholesterol

| Effect | Model System | Observation | Reference |

| Serum Cholesterol Levels | High-Fat Diet Murine Model | Decrease | [1] |

| Body Weight | High-Fat Diet Murine Model | Increased weight loss | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and biological evaluation.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of the phenolic hydroxyl group of estradiol. A general protocol is as follows:

-

Starting Material: Estradiol.

-

Reagents: A methylating agent such as dimethyl sulfate (B86663) or methyl iodide, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

-

Procedure: a. Dissolve estradiol in the solvent. b. Add the base and the methylating agent to the solution. c. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and filter to remove the base. e. Evaporate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

An optimized, enantioselective total synthesis has also been developed, achieving a total yield of 15% in five reaction vessels with four purifications[4].

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of this compound can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 x 105 cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Microtubule Disruption Assay

The effect of this compound on microtubule networks can be visualized and quantified in cultured cells.

-

Cell Culture and Treatment: Culture cells (e.g., V79 Chinese hamster cells) on coverslips and treat with varying concentrations of this compound for a defined period.

-

Immunofluorescence Staining: a. Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde). b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin). d. Incubate with a primary antibody against α-tubulin. e. Wash and incubate with a fluorescently labeled secondary antibody. f. Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Microscopy and Analysis: Visualize the microtubule network using a fluorescence microscope. The disruption of the microtubule network can be quantified by observing changes in microtubule morphology and density.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways of this compound are not as extensively studied as its parent compound, estradiol, or its metabolite, 2-methoxyestradiol, its biological activities suggest interactions with key cellular processes. The diagrams below illustrate relevant signaling pathways that may be influenced by this compound and related compounds.

Caption: Classical Estrogen Signaling Pathways.

The above diagram illustrates the classical signaling pathways of estradiol, which involve binding to estrogen receptors (ER) in the cytoplasm and nucleus, leading to the regulation of gene transcription. Membrane-associated ERs and G-protein coupled receptors (GPR30) can also mediate rapid, non-genomic effects through pathways like PI3K/Akt and MAPK.

Caption: Experimental Workflow for Microtubule Disruption Assay.

This workflow outlines the key steps in an immunofluorescence-based assay to assess the impact of this compound on the cellular microtubule network.

Caption: Proposed Antiproliferative Mechanism of Action.

Based on studies of related compounds like 2-methoxyestradiol, a likely mechanism for the antiproliferative effects of this compound involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Synthesis of Estradiol Methyl Ether - ChemistryViews [chemistryviews.org]

The Serendipitous Discovery and Scientific Foundation of Mestranol: A Technical Overview

(17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol , more commonly known as mestranol (B1676317) , holds a significant place in medicinal chemistry as the first synthetic estrogen to be widely used in oral contraceptives. Its discovery in 1956 was not the result of a targeted search but rather a serendipitous finding during the development of the first oral contraceptive pill, Enovid. This technical guide provides an in-depth exploration of the discovery, synthesis, and foundational scientific understanding of mestranol, tailored for researchers, scientists, and drug development professionals.

The Discovery: An Unexpected Impurity with Profound Impact

The story of mestranol is intrinsically linked to the development of norethynodrel (B126153), the progestin component of the first oral contraceptive. In the early 1950s, researchers at G. D. Searle & Company, led by chemist Dr. Frank B. Colton, were focused on synthesizing a potent, orally active progestin.[1][2] During the large-scale synthesis of norethynodrel, a small but persistent impurity was identified.

Initial clinical trials of purified norethynodrel in the mid-1950s, led by Gregory Pincus, revealed a significant issue: a high incidence of breakthrough bleeding in participants.[3] It was then astutely observed that the earlier, less purified batches of norethynodrel, which contained the aforementioned impurity, resulted in better menstrual cycle control. This "impurity" was identified as the 3-methyl ether of ethinylestradiol, which was subsequently named mestranol.[3]

Realizing the beneficial effects of this estrogenic contaminant in mitigating the side effects of the progestin, G. D. Searle & Co. made the strategic decision to intentionally combine mestranol with norethynodrel. This led to the formulation of Enovid, the first combined oral contraceptive pill, which was approved for medical use in 1957 for menstrual disorders and later as a contraceptive in 1960.[4] The original Enovid formulation contained 9.85 mg of norethynodrel and 150 µg of mestranol per pill.

Physicochemical and Pharmacokinetic Properties

Mestranol is a synthetic estrane (B1239764) steroid and a derivative of estradiol. It is specifically the 3-methyl ether of ethinylestradiol. Below is a summary of its key physicochemical and pharmacokinetic properties.

| Property | Value | Reference |

| Chemical Name | (17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol | |

| Synonyms | Mestranol, Ethinylestradiol 3-methyl ether | [5] |

| Molecular Formula | C₂₁H₂₆O₂ | [5] |

| Molecular Weight | 310.43 g/mol | [5] |

| Melting Point | 150.5 °C | [6] |

| Solubility | Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol (B129727). | [5] |

| Mechanism of Action | Prodrug, metabolized to ethinylestradiol which is an estrogen receptor agonist. | [3][7] |

| Metabolism | Hepatic O-demethylation to ethinylestradiol. | [3] |

| Conversion Efficiency | Approximately 70% of mestranol is converted to ethinylestradiol. | [3] |

| Biological Half-life | ~50 minutes | [3] |

Synthesis of Mestranol

The synthesis of mestranol is a multi-step process that begins with the steroid precursor, estrone (B1671321). The key transformation involves the introduction of an ethynyl (B1212043) group at the C17 position and the methylation of the hydroxyl group at the C3 position.

Experimental Protocol: Ethinylation of 3-Methoxyestrone

The following protocol is a representative synthesis of mestranol from 3-methoxyestrone (estrone 3-methyl ether), based on established chemical transformations of that era.

Step 1: Preparation of 3-Methoxyestrone

The synthesis typically starts with estrone, which is methylated at the C3 hydroxyl group. This step is crucial to protect the phenolic hydroxyl group during the subsequent ethinylation reaction.

-

Reaction: Estrone is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone).

-

Work-up: After the reaction is complete, the product, 3-methoxyestrone, is isolated through extraction and purified by crystallization.

Step 2: Ethinylation of 3-Methoxyestrone

The key step in the synthesis is the addition of an acetylene (B1199291) group to the C17 ketone of 3-methoxyestrone.

-

Reactants: 3-methoxyestrone, a source of acetylene (e.g., acetylene gas), and a strong base (e.g., potassium tert-butoxide or lithium acetylide-ethylene diamine complex).[3]

-

Solvent: Anhydrous organic solvent such as toluene (B28343) or a mixture of toluene and ether.

-

Procedure:

-

A solution of 3-methoxyestrone is prepared in the chosen anhydrous solvent.

-

The solution is cooled, and a stream of acetylene gas is passed through it.

-

The strong base is added portion-wise to the reaction mixture while maintaining the acetylene flow.

-

The reaction is stirred for several hours at a controlled temperature.

-

Upon completion, the reaction is quenched, typically with an aqueous solution of ammonium (B1175870) chloride.

-

-

Purification: The crude mestranol is extracted with an organic solvent, washed, dried, and purified by recrystallization, often from methanol or acetone, to yield crystalline mestranol.[6]

Biological Activity and Mechanism of Action

Mestranol itself is a biologically inactive prodrug. Its estrogenic effects are manifested after it undergoes O-demethylation in the liver to its active metabolite, ethinylestradiol.[3] Ethinylestradiol is a potent agonist of the estrogen receptors (ERα and ERβ).

Estrogenic Potency

Early studies established the estrogenic potency of mestranol relative to other estrogens. The Allen-Doisy test, which measures the cornification of the vaginal epithelium in ovariectomized rodents, was a common method for assessing estrogenic activity.

| Compound | Relative Potency (Oral) | Notes |

| Estradiol | 1 | |

| Ethinylestradiol | ~1.7 times more potent than Mestranol by weight | [8] |

| Mestranol | - | 50 µg of mestranol is pharmacokinetically bioequivalent to 35 µg of ethinylestradiol.[8] |

Signaling Pathway

As a prodrug of ethinylestradiol, mestranol's mechanism of action follows the established pathway of estrogen receptor signaling.

Conclusion

The discovery of mestranol is a compelling example of serendipity in drug development, where an unintended impurity proved to be a crucial component for the success of the first oral contraceptive. Its synthesis from estrone via methylation and ethinylation represents a classic application of steroid chemistry. As a prodrug of the potent estrogen ethinylestradiol, mestranol's mechanism of action is well-understood within the framework of estrogen receptor signaling. This technical guide has provided a comprehensive overview of the foundational science behind mestranol, highlighting the key experimental and conceptual pillars that established its role in modern medicine.

References

- 1. Frank B. Colton - Wikipedia [en.wikipedia.org]

- 2. invent.org [invent.org]

- 3. Norethindrone synthesis - chemicalbook [chemicalbook.com]

- 4. Chemical & Engineering News: Top Pharmaceuticals: Oral Contraceptives [pubsapp.acs.org]

- 5. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. 1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Effects of 3-O-Methyl Estradiol

Despite a comprehensive search for "3-O-Methyl Estradiol (B170435)," publicly available research detailing its specific biological effects, including quantitative data (IC50 values, in vivo efficacy), detailed experimental protocols, and specific signaling pathways, is limited. The majority of available information pertains to its parent compound, estradiol, and its more extensively studied metabolite, 2-Methoxyestradiol.

This technical guide will, therefore, provide a detailed overview of the known biological effects of estradiol and 2-Methoxyestradiol as a foundation, and then present the available information on 3-O-Methyl Estradiol, highlighting areas where data is sparse and further research is needed.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 3-O-Methyl Estradiol. This guide synthesizes information on the parent compound, estradiol, and related metabolites to provide a potential framework for understanding its biological effects. All experimental protocols and signaling pathways should be considered illustrative and require specific validation for 3-O-Methyl Estradiol.

Introduction

Estradiol, a primary estrogenic hormone, plays a crucial role in various physiological processes. Its metabolites, including methylated forms, have garnered significant interest for their potential therapeutic applications, particularly in oncology. While 2-Methoxyestradiol has been extensively studied for its anti-cancer and anti-angiogenic properties, the biological activities of 3-O-Methyl Estradiol remain less characterized. This guide aims to provide a comprehensive overview of the known effects of estradiol and its relevant metabolites to infer the potential biological impact of 3-O-Methyl Estradiol.

Physicochemical Properties and Receptor Binding

Methylation of the hydroxyl group on the phenolic A-ring of estradiol, as in 3-O-Methyl Estradiol, is known to significantly decrease its binding affinity for the estrogen receptor (ER). This suggests that the biological effects of 3-O-Methyl Estradiol may be mediated through ER-independent pathways or that it may function as a pro-drug, requiring demethylation to estradiol to exert ER-dependent effects.

Table 1: Estrogen Receptor Binding Affinity of a Methylated Estradiol Derivative

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| 16β-Hydroxy-16-methyl-3-methylether 17β estradiol | 0.033 | [1] |

Note: This data is for a related compound and not 3-O-Methyl Estradiol. It is included to illustrate the impact of methylation on receptor binding.

Biological Effects

Anti-proliferative Effects

Estradiol and its metabolites have demonstrated dose-dependent effects on cancer cell proliferation. While estradiol can promote the growth of ER-positive breast cancer cells at physiological concentrations, some of its metabolites, like 2-Methoxyestradiol, exhibit potent anti-proliferative activity against a range of cancer cell lines, including triple-negative breast cancer. The anti-proliferative effects of 3-O-Methyl Estradiol have not been extensively quantified in the public domain.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Estradiol can promote angiogenesis, while 2-Methoxyestradiol is a well-known inhibitor of angiogenesis. It is hypothesized that 3-O-Methyl Estradiol may also possess anti-angiogenic properties, potentially through the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and tube formation.

Signaling Pathways

The biological effects of estrogens are mediated through a complex network of signaling pathways. These can be broadly categorized into genomic (ER-dependent) and non-genomic (ER-independent) pathways. Given the likely reduced ER affinity of 3-O-Methyl Estradiol, it is plausible that its effects are primarily mediated through non-genomic pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades.

Caption: Putative signaling pathways of 3-O-Methyl Estradiol.

Experimental Protocols

Detailed experimental protocols for investigating the biological effects of 3-O-Methyl Estradiol would be analogous to those used for estradiol and other metabolites. Below are generalized protocols that would require optimization.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: General workflow for an MTT cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 3-O-Methyl Estradiol or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Workflow:

Caption: General workflow for a tube formation assay.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Add medium containing 3-O-Methyl Estradiol, a positive control (e.g., VEGF), and a vehicle control to the respective wells.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Analyze the images to quantify parameters such as total tube length, number of junctions, and number of branches.

In Vivo Models

To evaluate the anti-tumor efficacy of 3-O-Methyl Estradiol in a living organism, xenograft models are commonly used.

Workflow:

References

Estradiol 3-Methyl Ether: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) 3-methyl ether (E3ME), a synthetic derivative of the natural estrogen 17β-estradiol, has garnered attention within the scientific community for its potential applications in research and drug development. This technical guide provides a comprehensive overview of E3ME, focusing on its identity, synthesis, and its role as a synthetic estrogen. This document details its mechanism of action, including its interaction with estrogen receptors and subsequent signaling pathways. Furthermore, it presents quantitative data on its biological activity and provides detailed experimental protocols for key assays utilized in its characterization.

Introduction

Estradiol 3-methyl ether (E3ME), also known as 3-methoxy-17β-estradiol, is a synthetic steroidal estrogen. The methylation at the C3 position of the estradiol molecule alters its physicochemical properties, influencing its metabolic stability and oral bioavailability compared to its parent compound. Understanding the specific interactions and biological effects of E3ME is crucial for its application as a research tool and for the potential development of novel therapeutics. This guide aims to provide an in-depth technical resource for professionals working in endocrinology, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

| Synonyms | 3-O-Methylestradiol, 3-Methoxyestradiol, NSC-58851 |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| CAS Number | 1035-77-4 |

| Melting Point | 116-118 °C |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of the phenolic hydroxyl group at the C3 position of estradiol. A common method involves the use of a methylating agent in the presence of a base.

General Synthetic Protocol

A widely utilized method for the synthesis of estrogen methyl ethers is extractive alkylation. This procedure involves the extraction of the estrogen from an aqueous base into an organic solvent, followed by irreversible alkylation.

Materials:

-

Estradiol

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Aqueous base

Procedure:

-

Dissolve estradiol in an aqueous base.

-

Extract the estradiol into methylene chloride as an ion pair with the tetrahexylammonium ion.

-

Introduce methyl iodide to the organic phase to initiate irreversible alkylation (extractive alkylation) of the 3-hydroxyl group.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography or recrystallization.

-

Confirm the identity and purity of the resulting this compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action as a Synthetic Estrogen

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. There are two main subtypes of estrogen receptors: ERα and ERβ.

Estrogen Receptor Binding

Downstream Signaling Pathways

Upon binding of E3ME to estrogen receptors, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating signaling cascades originating from membrane-associated estrogen receptors. These pathways can include the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling. Studies on estradiol have shown its ability to activate the mTOR signaling pathway, a key regulator of cell growth and proliferation. While direct studies on E3ME's effect on the mTOR pathway are limited, its structural similarity to estradiol suggests it may also modulate this pathway.

In Vitro Effects of Estradiol 3-Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether (E3ME), also known as 3-methoxyestradiol, is a synthetic derivative of the endogenous estrogen 17β-estradiol. While structurally similar to its parent compound, E3ME exhibits distinct biological activities that are largely independent of estrogen receptors. Emerging as a compound of significant interest in oncological research, E3ME has demonstrated potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects in a variety of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the in vitro effects of Estradiol 3-methyl ether, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anti-Proliferative and Cytotoxic Effects

This compound and its closely related analog, 2-methoxyestradiol (B1684026) (2-ME), have been shown to inhibit the proliferation of numerous cancer cell lines. The anti-proliferative activity is a cornerstone of its potential as an anti-cancer agent.

Quantitative Anti-Proliferative Data

The following table summarizes the key quantitative data regarding the anti-proliferative effects of this compound and its analogs from various in vitro studies.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | V79 | Cell Proliferation | EC50 | 9 µM | [1] |

| 2-Methoxyestradiol (2-ME) Analog (ESE-16) | HeLa | Crystal Violet Assay | GI50 | 0.2 µM (after 24h) | [2] |

| 2-Methoxyestradiol (2-ME) Analog (883) | 14 different tumor cell lines | Not Specified | IC50 | 0.07 - 0.37 µM | [3] |

| 2-Methoxyestradiol (2-ME) Analog (900) | 14 different tumor cell lines | Not Specified | IC50 | 0.08 - 0.74 µM | [3] |

| 2-Methoxyestradiol (2-ME) Analog (5171) | 14 different tumor cell lines | Not Specified | IC50 | 0.73 - 5.64 µM | [3] |

| 2-Methoxyestradiol (2-ME) | 14 different tumor cell lines | Not Specified | IC50 | 0.23 - 2.20 µM | [3] |

| 2-Methoxyestradiol-bis-sulphamate (2MEBM) | MCF-7 | Crystal Violet Staining | IC50 | 0.4 µM (after 48h) | [4] |

Experimental Protocol: Cell Proliferation Assay (Crystal Violet)

This protocol outlines a typical crystal violet assay used to determine the 50% growth inhibitory concentration (GI50) of a compound.

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours at 37°C in a CO2 incubator.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

Fixation: After the incubation period, discard the medium and fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Staining: Wash the wells with PBS and stain the cells with 0.5% crystal violet solution for 20-30 minutes.

-

Destaining and Quantification: Wash the plates with water to remove excess stain and allow them to dry. Solubilize the stain by adding a destaining solution (e.g., methanol (B129727) or a solution of 0.1% sodium dodecyl sulfate (B86663) in PBS).

-

Data Analysis: Measure the absorbance of the solubilized stain at a specific wavelength (typically around 570 nm) using a microplate reader. The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the vehicle-treated control.

Mechanism of Action: Microtubule Disruption

A key mechanism underlying the anti-proliferative effects of this compound and its analogs is the disruption of microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

Quantitative Data on Microtubule Disruption

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | V79 | EC50 | 9 µM | [1] |

Experimental Protocol: Immunofluorescence Assay for Microtubule Integrity

This protocol describes how to visualize the effects of a compound on the microtubule network using immunofluorescence microscopy.

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound and a vehicle control for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Disruption of the microtubule network will be evident by changes in the morphology and organization of the tubulin filaments.

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting proliferation, this compound and its analogs induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[2][5]

Quantitative Data on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Observation | Reference |

| 2-Methoxyestradiol (2-ME) Analog (ESE-16) | HeLa | Cell Cycle Arrest | Statistically significant increase in G2/M phase (41% vs. 30% in control) | [2] |

| 2-Methoxyestradiol (2-ME) Analog (ESE-16) | HeLa | Apoptosis | Increase in sub-G1 population (16%) | [2] |

| 2-Methoxyestradiol (2-ME) | H460 | Cell Cycle Arrest | Dose-dependent accumulation in G2/M phase (two-fold increase at 1 µM, three-fold at 2 µM) | [5] |

| 2-Methoxyestradiol-bis-sulphamate (STX140) | SKMEL-28P & SKMEL-28R | Cell Cycle Arrest | Significant increase in G2/M phase at 200-500 nM | [6] |

| 2-Methoxyestradiol (2-ME) | Oligodendroglial precursor cells | Cyclin Expression (48h treatment with 10 µM) | Cyclin A: 237.8% of control; Cyclin B: 182.7% of control; Cyclin D2: 209.0% of control; Cyclin E: 187.4% of control | [7] |

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol details the use of flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 20 minutes at -20°C.[5]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/ml) and RNase A (to prevent staining of double-stranded RNA).[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI. The data is then analyzed using appropriate software (e.g., ModFit) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]

Anti-Angiogenic Effects

While this guide focuses on direct in vitro effects on cancer cells, it is noteworthy that a significant aspect of the anti-cancer activity of this compound and its analogs is their ability to inhibit angiogenesis, the formation of new blood vessels.[8][9] This is often studied in vitro using endothelial cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Key In Vitro Angiogenesis Assays

-

Endothelial Cell Proliferation Assays: Similar to the cancer cell proliferation assays described above.

-

Cell Migration ("Wound Healing") Assays: A scratch is made in a confluent monolayer of endothelial cells, and the rate of "wound" closure is measured in the presence and absence of the test compound.

-

Tube Formation Assays: Endothelial cells are plated on a basement membrane extract (e.g., Matrigel), and their ability to form capillary-like structures is assessed.

Conclusion

This compound and its analogs represent a promising class of compounds with potent anti-cancer properties demonstrated through a variety of in vitro studies. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. These effects are observed across a broad range of cancer cell types and are independent of the estrogen receptor signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate the intricate signaling pathways involved and to translate these promising in vitro findings into effective clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The in vitro effects of a novel estradiol analog on cell proliferation and morphology in human epithelial cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vitro effects of 2-methoxyestradiol-bis-sulphamate on reactive oxygen species and possible apoptosis induction in a breast adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. 2-Methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) Inhibits Proliferation and Invasion via Senescence Pathway Induction in Human BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Estrogen promotes angiogenic activity in human umbilical vein endothelial cells in vitro and in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Estradiol 3-Methyl Ether: A Technical Guide to Estrogen Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) 3-methyl ether, more commonly known as mestranol (B1676317), is a synthetic estrogen that has been a component of oral contraceptives for decades. It is the 3-methyl ether of ethinylestradiol.[1][2][3] Structurally, mestranol is a prodrug that requires metabolic activation to exert its estrogenic effects.[2][4] In the liver, it undergoes O-demethylation to its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptors (ERs).[2][5] This conversion is a critical determinant of its biological activity. This technical guide provides an in-depth analysis of the binding of estradiol 3-methyl ether to estrogen receptors, presenting quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Estrogen Receptor Binding Affinity of Mestranol and Ethinylestradiol

The affinity of a ligand for its receptor is a key parameter in determining its potency and pharmacological profile. In the case of mestranol, its direct binding affinity for estrogen receptors is significantly lower than that of its active metabolite, ethinylestradiol.

Quantitative Binding Data

The following table summarizes the available quantitative data on the binding affinity of mestranol and ethinylestradiol to the estrogen receptor.

| Compound | Receptor | Assay Type | Value | Units | Source |

| Mestranol | Estrogen Receptor (Human Fallopian Tube) | Competitive Binding | 3.74 x 10-7 | M (Ki) | [6] |

| Ethinylestradiol | Estrogen Receptor (Human Fallopian Tube) | Competitive Binding | 0.75 x 10-9 | M (Ki) | [6] |

| Mestranol | Estrogen Receptor | Relative Binding Affinity | 0.1 - 2.3 | % (of Estradiol) | [1] |

| Ethinylestradiol | Estrogen Receptor | Relative Binding Affinity | 75 - 190 | % (of Estradiol) | [1] |

| Ethinylestradiol | ERα | Relative Binding Affinity | 120.9 (68.8–480) | % (of Estradiol) | [7] |

| Ethinylestradiol | ERβ | Relative Binding Affinity | 44.4 (2.0–144) | % (of Estradiol) | [7] |

Note: The study by Fernandez-Cid et al. (1976) demonstrated that the inhibition of oviductal estrogen binding is 500 times greater with ethinylestradiol than with mestranol.[6]

Experimental Protocols: Estrogen Receptor Competitive Binding Assay

The determination of the binding affinity of compounds like mestranol and ethinylestradiol to the estrogen receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.

Key Methodologies

1. Preparation of Receptor Source (e.g., Uterine Cytosol):

-

Uteri are collected from ovariectomized rodents (e.g., rats or mice) to minimize endogenous estrogen levels.

-

The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to release the cytosolic fraction containing the estrogen receptors.

-

The homogenate is then centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant (cytosol) rich in soluble proteins, including the estrogen receptors.

2. Competitive Binding Incubation:

-

A constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (the "competitor," e.g., mestranol or ethinylestradiol) are added to the incubation mixture.

-

The incubation is allowed to proceed to equilibrium, typically for several hours at a controlled temperature (e.g., 4°C).

3. Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand.

-

A common method is the use of dextran-coated charcoal. The charcoal adsorbs the free radioligand, while the larger receptor-ligand complexes remain in solution.

-

The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is measured using a scintillation counter.

4. Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the competitor.

-

This generates a sigmoidal competition curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Estrogen Receptor Signaling Pathway

Upon binding of an agonist like ethinylestradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which estrogens exert their physiological effects.

Signaling Pathway Diagram

Conclusion

This compound (mestranol) is a prodrug that requires hepatic conversion to the highly active ethinylestradiol to exert its estrogenic effects. Quantitative binding assays conclusively demonstrate that mestranol has a significantly lower affinity for the estrogen receptor compared to ethinylestradiol. This difference in binding affinity is the molecular basis for the lower in vivo potency of mestranol relative to its active metabolite. The experimental protocols and signaling pathways described herein provide a foundational understanding for researchers and drug development professionals working with synthetic estrogens and investigating their interactions with the estrogen receptor. Further research to delineate the binding affinities of mestranol and ethinylestradiol for the specific ERα and ERβ subtypes across various tissues would provide a more comprehensive understanding of their pharmacological profiles.

References

- 1. Mestranol - Wikipedia [en.wikipedia.org]

- 2. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Estradiol 3-Methyl Ether: Application Notes and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Estradiol (B170435) 3-methyl ether, a key derivative of estradiol used in various research and drug development applications. The protocol focuses on a rapid and efficient method of selective 3-O-methylation of the phenolic hydroxyl group of estradiol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of Estradiol 3-methyl ether.

| Parameter | Value | Reference |

| Starting Material | Estradiol | |

| Product | This compound | |

| Molecular Formula | C₁₉H₂₆O₂ | [1] |

| Molecular Weight | 286.41 g/mol | [1] |

| Melting Point | 120 °C | [Biosynth] |

| Typical Yield | High (details in protocol) | [2] |

| Purity | >98% (after purification) | |

| Storage | 2-8 °C | [Biosynth] |

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound via extractive alkylation. This method is advantageous due to its speed and high selectivity for the phenolic hydroxyl group.[2]

Materials and Reagents

-

Estradiol

-

Methyl iodide (CH₃I)

-

Tetrahexylammonium (B1222370) bromide or iodide

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

-

Deionized water

Synthesis of this compound

-

Dissolution of Estradiol: In a round-bottom flask, dissolve estradiol in dichloromethane.

-

Preparation of Aqueous Base: In a separate vessel, prepare an aqueous solution of sodium hydroxide.

-

Addition of Phase Transfer Catalyst: To the estradiol solution, add the tetrahexylammonium salt. This catalyst facilitates the transfer of the phenoxide ion into the organic phase.

-

Reaction Initiation: Add the aqueous sodium hydroxide solution to the dichloromethane solution of estradiol and the phase transfer catalyst. Stir the two-phase mixture vigorously.

-

Addition of Methylating Agent: Add methyl iodide to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the estradiol spot and the appearance of a new, less polar spot corresponding to the product.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

-

Column Chromatography Setup: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will depend on the specific TLC analysis, but a typical starting point is 5% ethyl acetate in hexane, gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Isolation of Pure Product: Combine the pure fractions and evaporate the solvent to yield the purified this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 286.[1]

-

Infrared (IR) Spectroscopy: To confirm the presence of the ether linkage and the absence of the phenolic hydroxyl group.

-

Melting Point Analysis: To assess the purity of the final product. The melting point should be sharp and consistent with the literature value of 120 °C. [Biosynth]

Mandatory Visualization

The following diagrams illustrate the key processes described in this protocol.

References

Application Note: Purification of Estradiol 3-methyl ether from a Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Estradiol 3-methyl ether is a key intermediate in the synthesis of various steroidal compounds and active pharmaceutical ingredients. Following its synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, by-products, and other impurities. Achieving high purity of this compound is critical for its use in subsequent research and development stages. This application note provides detailed protocols for the purification of this compound from a typical reaction mixture using silica (B1680970) gel column chromatography and crystallization. Additionally, it outlines a standard HPLC method for assessing the purity of the final product.

2. Purification Strategies

The primary methods for purifying crude this compound are silica gel column chromatography and crystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Crystallization is a subsequent step to further enhance the purity and to obtain the product in a crystalline solid form. The choice of purification strategy and the specific conditions may vary depending on the scale of the reaction and the impurity profile of the crude product.

Common Impurities:

Potential impurities in a crude reaction mixture of this compound may include:

-

Unreacted Estradiol

-

Over-methylated products (e.g., at the 17-hydroxyl group)

-

Reagents and their by-products

-

Solvents from the reaction

3. Experimental Protocols

3.1. Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using flash column chromatography with a silica gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) mobile phase.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Air or nitrogen supply for flash chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes or flasks

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-